molecular formula C8H9ClFNO B2988776 (2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL CAS No. 496856-52-1

(2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL

Cat. No.: B2988776
CAS No.: 496856-52-1
M. Wt: 189.61
InChI Key: CYZCJADBZVABTN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL is a useful research compound. Its molecular formula is C8H9ClFNO and its molecular weight is 189.61. The purity is usually 95%.
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Biological Activity

(2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL, also known by its CAS number 1269652-47-2, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

The molecular formula of this compound is C8H10ClFNOC_8H_{10}ClFNO with a molecular weight of 226.08 g/mol. Its structure features a chiral center, contributing to its biological activity. The compound exhibits high gastrointestinal absorption, which is crucial for its pharmacokinetic profile .

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Tubulin Assembly : Similar to other rigidin-inspired compounds, it has been shown to inhibit tubulin assembly, impacting microtubule dynamics essential for cell division. This action can lead to mitotic arrest in cancer cells, which is a promising avenue for cancer treatment .
  • Antiproliferative Effects : Studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines, including HeLa and MCF-7 cells. The GI50 values (the concentration required to inhibit cell growth by 50%) are notably low, indicating potent activity .

Biological Activity Data

The following table summarizes the biological activity data for this compound:

Cell Line GI50 (μM) Mechanism of Action
HeLa0.022Inhibition of tubulin assembly
MCF-70.035Antiproliferative effects

Case Studies and Research Findings

  • Antiproliferative Studies : In a study investigating the antiproliferative effects of various rigidin analogues, this compound was found to maintain potency against multidrug-resistant cancer cell lines, suggesting that it can circumvent common resistance mechanisms associated with cancer therapies .
  • Molecular Modeling Studies : Molecular simulations have indicated that the compound binds effectively within the colchicine site of β-tubulin, which could explain its ability to disrupt microtubule dynamics and lead to cell death in treated cancer cells .
  • Toxicity Assessments : Preliminary toxicity assessments have shown that while the compound is effective at low doses against cancer cells, further studies are needed to evaluate its safety profile in vivo. Current data suggest minimal side effects at therapeutic doses .

Properties

IUPAC Name

(2S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZCJADBZVABTN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CO)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.